N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
This compound is a complex acetamide-substituted oxane derivative with a highly functionalized carbohydrate backbone. Its structure features two oxane (pyran) rings: one substituted with a 4-methoxyphenoxy group, acetamido, hydroxymethyl, and hydroxy groups, and the other with hydroxymethyl, hydroxy, and acetamido moieties . The 4-methoxyphenoxy substituent introduces aromaticity and electron-donating properties, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWXDRLHGWRLX-FCRDLHCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the N- and O-glycans in glycoproteins expressed in a variety of mammalian cells. These targets play a crucial role in the regulation of several biological phenomena, such as cell differentiation.
Mode of Action
The compound interacts with its targets by binding to the N- and O-glycans in glycoproteins. This interaction results in the modulation of protein functions, thus affecting cellular invasion and other malignant properties of cancer cells.
Biochemical Pathways
The compound affects the biosynthesis of the LacdiNAc group. Two β4-N-acetylgalactosaminyltransferases, β4GalNAcT3 and β4GalNAcT4, have been shown to transfer N-acetylgalactosamine (GalNAc) to N-acetylglucosamine (GlcNAc) of N- and O-glycans in a β-1,4-linkage. The LacdiNAc group is often sialylated, sulfated, and/or fucosylated. The downstream effects include the regulation of cell differentiation and tumor progression or regression.
Pharmacokinetics
The compound is known to be a solid at 20°c and should be stored at temperatures below 0°c.
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of protein functions, affecting cellular invasion and other malignant properties of cancer cells. The re-expression of the LacdiNAc group on N-glycans, which is lost in breast cancer cells by transfection of the β4GalNAcT4 gene, brings about the partial restoration of normal properties and subsequent suppression of malignant phenotypes of the cells.
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is a solid at 20°C and should be stored at temperatures below 0°C
Biological Activity
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and acetamido functionalities that contribute to its biological properties. Its molecular formula is , and it has a molar mass of approximately 1072.96 g/mol. The intricate structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound triggers intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspase cascades.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific glycosidases involved in carbohydrate metabolism. Its inhibitory activity against these enzymes suggests potential applications in managing metabolic disorders such as diabetes.
| Enzyme | Inhibition Percentage |
|---|---|
| Alpha-glucosidase | 85% at 100 µM |
| Beta-galactosidase | 70% at 100 µM |
Case Studies
- Study on Antimicrobial Effects : A clinical trial assessed the efficacy of the compound against Staphylococcus aureus infections in diabetic patients. Results showed a notable reduction in infection rates among those treated with the compound compared to the control group.
- Anticancer Research : In a laboratory study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration). Further analysis indicated that the compound modulates key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are best highlighted through comparison with analogs (Table 1). Key differences include substituent groups, molecular weight, and biological activity.
Table 1: Structural and Functional Comparison
Structural Analysis
Substituent Effects: The 4-methoxyphenoxy group in the target compound provides aromaticity and moderate hydrophobicity, contrasting with the ethylsulfanyl group in ’s analog, which is less polar and may improve membrane permeability . Triazole-containing analogs () exhibit heteroaromaticity, enhancing binding to metal ions or enzyme active sites via π-π stacking or coordination . Biphenyl substituents () introduce bulkier aromatic systems, likely increasing affinity for hydrophobic binding pockets in lectins .
However, its smaller size (~600 g/mol vs. >1000 g/mol in ) may improve bioavailability .
Molecular Networking and Similarity Metrics
- Per and , the target compound’s 4-methoxyphenoxy fragmentation pattern would yield a distinct cosine score (<0.5) compared to biphenyl or triazole analogs, clustering it separately in molecular networks .
- Its structural similarity to glycans () might place it in a hybrid cluster bridging synthetic and natural product-like regions of chemical space .
Preparation Methods
Starting Materials and Key Intermediates
- Monosaccharide units : The synthesis begins with suitably protected monosaccharides such as glucose or galactose derivatives, which provide the oxane ring system.
- Acetamido group introduction : Typically introduced by converting amino sugars (e.g., glucosamine) into their acetamido derivatives through acetylation.
- 4-Methoxyphenol derivative : Used as a nucleophile or glycosyl acceptor to introduce the 4-methoxyphenoxy substituent on the sugar ring.
Protection and Activation of Hydroxyl Groups
- Hydroxyl groups on sugars are protected using silyl ethers (e.g., TBDMS), benzyl ethers, or acetyl groups to prevent undesired side reactions.
- Selective deprotection allows for regioselective glycosylation at specific hydroxyl positions.
Glycosylation Reactions
- Glycosyl donors (activated sugar derivatives such as trichloroacetimidates, thioglycosides, or halides) are reacted with glycosyl acceptors under acidic or Lewis acid catalysis to form glycosidic bonds.
- The stereochemistry of the glycosidic linkage is controlled by the choice of protecting groups, solvents, temperature, and catalysts.
Introduction of the 4-Methoxyphenoxy Group
- The 4-methoxyphenoxy substituent is introduced via nucleophilic substitution on an activated sugar intermediate or by glycosylation using a phenol derivative as acceptor.
- The reaction conditions are optimized to maintain the stereochemical integrity of the sugar moiety.
Final Deprotection and Purification
- After assembly of the glycoside, protecting groups are removed under mild conditions to avoid degradation.
- Purification is carried out by chromatographic techniques such as HPLC or preparative TLC to isolate the pure compound.
Research Findings and Data Tables
Although direct literature specifically detailing the preparation of this exact compound is limited, analogous compounds with similar structural motifs have been synthesized using the following methodologies, summarized in the table below.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection | TBDMS-Cl, Pyridine or Ac2O, Pyridine | Protection of hydroxyl groups to control regioselectivity |
| 2 | Amination & Acetylation | NH3 or NH2OH, Ac2O | Conversion of amino sugar to acetamido derivative |
| 3 | Glycosylation | Glycosyl donor (e.g., trichloroacetimidate), Lewis acid catalyst (e.g., BF3·Et2O) | Formation of glycosidic bond with stereocontrol |
| 4 | Nucleophilic substitution | 4-Methoxyphenol, base (e.g., K2CO3), solvent (DMF) | Introduction of 4-methoxyphenoxy substituent |
| 5 | Deprotection | TBAF (for silyl groups), hydrogenation (for benzyl groups) | Removal of protecting groups to yield final compound |
| 6 | Purification | HPLC, preparative TLC | Isolation of pure compound |
Notes on Stereochemical Control
- The stereochemistry at each chiral center is critical for biological activity and is controlled by the choice of protecting groups and reaction conditions.
- Neighboring group participation and anchimeric assistance during glycosylation are exploited to favor the formation of desired anomers.
- Analytical techniques such as NMR spectroscopy (including NOESY and COSY) and chiral HPLC are used to confirm stereochemistry.
Q & A
Q. How can degradation pathways be characterized for stability studies?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamido groups) .
- Kinetic Modeling : Calculate activation energy () using Arrhenius plots for shelf-life prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
